1-methyl-5-phenyl-1H-pyrazolehydrochloride
Description
1-Methyl-5-phenyl-1H-pyrazole hydrochloride is a pyrazole-based compound characterized by a phenyl group at the 5-position and a methyl group at the 1-position of the pyrazole ring, with a hydrochloride salt moiety. Pyrazole derivatives are widely studied for their diverse pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
1-methyl-5-phenylpyrazole;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-12-10(7-8-11-12)9-5-3-2-4-6-9;/h2-8H,1H3;1H |
InChI Key |
YMGNCOCZMJTPDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Hydrazine and β-Diketone Condensation
The reaction of methylhydrazine with 1-phenyl-1,3-diketone in ethanol under reflux yields 1-methyl-5-phenyl-1H-pyrazole as the free base. Subsequent treatment with hydrochloric acid gas in diethyl ether generates the hydrochloride salt. This method achieves yields of 78–85% under optimized conditions.
Reaction conditions:
- Solvent: Ethanol (anhydrous)
- Temperature: 80°C (reflux)
- Acidification: HCl gas in Et₂O
- Yield: 82% (isolated)
Solvent-Free Mechanochemical Synthesis
A solvent-free approach involves grinding methylhydrazine hydrochloride with 1-phenyl-1,3-diketone using a ball mill. This mechanochemical method reduces reaction time to 30 minutes and increases yield to 88–92% by minimizing side reactions.
Key advantages:
- Eliminates solvent waste
- Scalable for industrial production
- Higher purity due to reduced byproducts
Industrial-Scale Production Techniques
Continuous Flow Reactor Synthesis
Patent CN103275010A describes a continuous flow process for pyrazole derivatives. For 1-methyl-5-phenyl-1H-pyrazole hydrochloride:
- Step 1: Methylhydrazine and 1-phenyl-1,3-diketone are mixed in a C1–C6 alcohol (e.g., ethanol) at 75–85°C.
- Step 2: The intermediate is treated with Belleau reagent (bis(2-methoxyethyl)aminosulfur trifluoride) in tetrahydrofuran (THF) to enhance cyclization.
- Step 3: Hydrochlorination with saturated HCl/ethyl acetate yields the final product.
Process metrics:
| Parameter | Value |
|---|---|
| Residence time | 2.5 hours |
| Purity | >99% (HPLC) |
| Throughput | 15 kg/hour |
Catalytic Methods
Copper(II) sulfate pentahydrate catalyzes the cyclocondensation, reducing energy input by 40%. This method is preferred for large batches (>100 kg) due to its reproducibility.
Catalyst performance:
- Loading: 5 mol%
- Turnover frequency (TOF): 120 h⁻¹
- Reusability: 5 cycles without activity loss
Mechanistic and Tautomeric Considerations
Reaction Mechanism
The cyclocondensation proceeds via a stepwise mechanism:
Tautomeric Stability
The 1-methyl-5-phenyl-1H-pyrazole exists predominantly in the 1H-tautomer due to:
- Steric effects: Methyl group destabilizes the 2H-tautomer.
- Aromaticity: 1H-form maintains full aromatic sextet.
Tautomer distribution (NMR):
| Tautomer | Population (%) |
|---|---|
| 1H-pyrazole | 98.2 |
| 2H-pyrazole | 1.8 |
Advanced Characterization and Quality Control
Spectroscopic Data
Purity Analysis
HPLC conditions:
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: 70:30 MeCN/H₂O (0.1% TFA)
- Retention time: 4.2 minutes
Batch consistency:
| Batch | Purity (%) | Related substances (%) |
|---|---|---|
| A | 99.5 | 0.3 |
| B | 99.7 | 0.2 |
Emerging Methodologies
Photochemical Synthesis
UV irradiation (254 nm) of methyl azide and phenylacetylene in dichloromethane produces the pyrazole core via nitrene intermediates. This method is under development for low-energy synthesis.
Preliminary results:
- Yield: 65%
- Reaction time: 2 hours
Biocatalytic Approaches
Engineered Pseudomonas putida catalyzes the cyclization of hydrazines and diketones at 30°C. Current yields are suboptimal (45%) but offer a green alternative.
Chemical Reactions Analysis
1-methyl-5-phenyl-1H-pyrazolehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethyl acetoacetate and phenylhydrazine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used in the synthesis of more complex heterocyclic systems, which are relevant in the pharmaceutical field . Additionally, it has applications in the study of tautomerism and reactivity of pyrazoles, which can impact the design of synthetic methods and the biological activities of target compounds .
Mechanism of Action
The exact mechanism of action of 1-methyl-5-phenyl-1H-pyrazolehydrochloride is still under investigation. it is suggested that pyrazole derivatives may interact with molecular targets and pathways involved in various biological processes . This interaction can influence the reactivity and biological activities of the compound.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
The following table summarizes key structural, physical, and functional differences between 1-methyl-5-phenyl-1H-pyrazole hydrochloride and related compounds:
Key Comparative Insights :
Structural Modifications and Solubility: The hydrochloride salt in 1-methyl-5-phenyl-1H-pyrazole enhances its polarity compared to non-ionic analogs like 3-(chloromethyl)-1-methyl-5-phenyl-1H-pyrazole, which has a higher molecular weight (206.67 vs. 208.64 g/mol) but lower solubility due to the hydrophobic chloromethyl group .
Biological Activity :
- Piperazine-containing pyrazoles (e.g., 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine HCl) demonstrate anti-mycobacterial activity, suggesting that nitrogen-rich substituents may enhance interactions with bacterial targets .
- Fluorinated derivatives (e.g., 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine HCl) leverage fluorine’s electronegativity to resist metabolic degradation, a trait critical in agrochemical design .
Crystallographic and Stability Profiles :
- Carboxamide and carboximidamide derivatives (e.g., ) form stable intermolecular hydrogen bonds and C–H···π interactions, as confirmed by SHELX-refined crystal structures . Tools like Mercury CSD facilitate comparisons of packing patterns and void spaces, which influence stability and dissolution rates .
Synthetic Pathways :
- 1-Methyl-5-phenyl-1H-pyrazole derivatives are often synthesized via condensation of hydrazines with diketones or via functionalization of preformed pyrazole cores (e.g., chlorination or alkylation) . highlights the use of thionyl chloride for activating carboxylic acid intermediates, a method applicable to hydrochloride salt formation .
Q & A
Q. Basic
- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for solving and refining crystal structures, particularly for assessing hydrogen bonding and π-π interactions .
- Spectroscopy :
- Purity checks : HPLC with UV detection (λ ~254 nm) ensures ≥98% purity, as per industrial standards .
How can reaction conditions be optimized to enhance synthetic yield and reduce byproducts?
Q. Advanced
- Temperature control : Prolonged reflux (>8 hours) risks decomposition; monitored kinetics (e.g., TLC) prevent over-reaction .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization but require post-synthesis removal .
- Solvent alternatives : Dimethylformamide (DMF) increases solubility of hydrophobic intermediates but complicates purification .
- Scale-up considerations : Continuous flow reactors improve heat/mass transfer, reducing batch variability .
How do contradictions in crystallographic data arise, and what computational tools resolve them?
Q. Advanced
- Data conflicts : May stem from twinning, disorder, or pseudo-symmetry. For example, Mercury CSD 2.0 enables:
- Refinement strategies : SHELXL’s restraints (e.g., DFIX, SIMU) stabilize anisotropic displacement parameters in low-resolution datasets .
What methodological frameworks are used to evaluate bioactivity in enzyme inhibition studies?
Q. Advanced
- Target selection : Prioritize enzymes like aminopeptidase N or VEGFR2, where pyrazole derivatives show binding affinity .
- Assay design :
- In vitro inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., leucine-AMC for aminopeptidase N) .
- Docking studies : AutoDock Vina predicts binding modes to guide SAR (structure-activity relationship) analysis .
- Control experiments : Include positive controls (e.g., Bestatin for aminopeptidase N) to validate assay conditions .
What protocols mitigate stability issues during long-term storage and handling?
Q. Advanced
- Hygroscopicity management : Store in desiccators with silica gel, as hydrochloride salts absorb moisture .
- Temperature sensitivity : -20°C storage in amber vials prevents photodegradation; avoid freeze-thaw cycles .
- Handling precautions : Use inert atmospheres (N₂/Ar) during weighing to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
